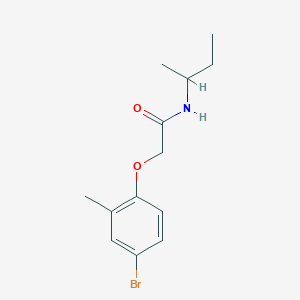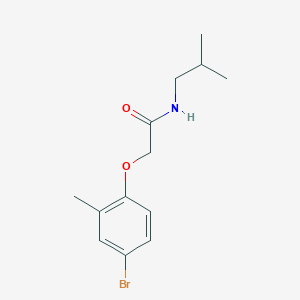![molecular formula C21H27N3O3S B297161 N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B297161.png)
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used as a recreational drug due to its stimulant properties. However, BZP has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mechanism of Action
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their availability in the synaptic cleft. This results in increased activity in the reward pathway and the mesolimbic system, leading to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its stimulant properties, it has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and dry mouth. It has also been shown to have effects on the immune system, including increasing the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, making it readily available for research purposes. Additionally, its effects on the central nervous system make it a useful tool for studying neurotransmitter systems and their role in behavior. However, one limitation is that its effects on the immune system may confound research results in certain contexts.
Future Directions
There are a number of potential future directions for research on N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide. One area of interest is its potential therapeutic applications in treating neurodegenerative diseases. Additionally, further research on its effects on the immune system may provide insights into the role of inflammation in neurological disorders. Finally, more research is needed to understand the long-term effects of N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide use and potential risks associated with its use as a recreational drug.
Synthesis Methods
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide can be synthesized through a multi-step process that involves the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting benzylpiperazine with ethyl 2-chloroacetate and then with methanesulfonamide. The final product is obtained after purification through crystallization or chromatography.
Scientific Research Applications
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have effects on the central nervous system, including increasing dopamine and serotonin levels, which are neurotransmitters involved in mood regulation and reward processing. N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has also been studied for its potential use in treating neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
properties
Molecular Formula |
C21H27N3O3S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C21H27N3O3S/c1-28(26,27)24(17-20-10-6-3-7-11-20)18-21(25)23-14-12-22(13-15-23)16-19-8-4-2-5-9-19/h2-11H,12-18H2,1H3 |
InChI Key |
PEEJQCZGHAHPFG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)




